tert-butyl N-[2-amino-1-(2,3-dichlorophenyl)ethyl]carbamate
Overview
Description
Tert-butyl N-[2-amino-1-(2,3-dichlorophenyl)ethyl]carbamate is a chemical compound with a complex structure that includes a tert-butyl carbamate group, an amino group, and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-amino-1-(2,3-dichlorophenyl)ethyl]carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with 2,3-dichlorophenylacetonitrile in the presence of a base, followed by hydrogenation to introduce the amino group. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[2-amino-1-(2,3-dichlorophenyl)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
Tert-butyl N-[2-amino-1-(2,3-dichlorophenyl)ethyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-amino-1-(2,3-dichlorophenyl)ethyl]carbamate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl N-[2-(methylamino)ethyl]carbamate
- Tert-butyl N-[2-(2-aminoethoxy)ethyl]carbamate
- N-Boc-ethanolamine
Uniqueness
Tert-butyl N-[2-amino-1-(2,3-dichlorophenyl)ethyl]carbamate is unique due to the presence of the dichlorophenyl group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this functional group .
Biological Activity
Tert-butyl N-[2-amino-1-(2,3-dichlorophenyl)ethyl]carbamate is a chemical compound that has garnered attention in scientific research due to its potential biological activities. This compound features a tert-butyl carbamate group, an amino group, and a dichlorophenyl moiety, which contribute to its unique properties and biological interactions. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.
Synthesis
The synthesis of this compound typically involves several steps:
- Reaction of tert-butyl carbamate with 2,3-dichlorophenylacetonitrile in the presence of a base.
- Hydrogenation to introduce the amino group.
- Purification through crystallization or chromatography to achieve high purity.
These steps require careful control of temperature and pH to ensure the desired product is obtained .
The biological activity of this compound is believed to stem from its interaction with specific molecular targets. It may bind to various enzymes or receptors, altering their activity and leading to diverse biological effects. The pathways involved can include:
- Enzyme inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor modulation : It may interact with neurotransmitter receptors, influencing signaling pathways related to various physiological responses.
Biological Activities
Research has indicated that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that compounds similar to this compound possess significant antimicrobial properties. For example:
- Compounds derived from similar structures have been tested against various Gram-positive and Gram-negative bacteria, demonstrating selective activity against pathogens such as Chlamydia .
Anticancer Properties
The compound's structural features suggest potential anticancer activity. Research on related compounds indicates:
- Effective inhibition of cancer cell growth in various lines, with some derivatives showing IC50 values as low as 0.06 µM against specific cancer types .
Enzyme Inhibition
The compound's ability to inhibit enzymes has been explored:
- Preliminary studies indicate that it may affect enzyme activity related to cancer progression or inflammation .
Case Studies
Several case studies highlight the biological efficacy of related compounds:
- Antimicrobial Efficacy : A study involving derivatives similar to this compound showed superior activity against Chlamydia compared to standard treatments like spectinomycin .
- Anticancer Activity : Another study demonstrated that certain derivatives exhibited significant cytotoxic effects on breast cancer cell lines (MCF7), with growth inhibition percentages reaching over 40% at specific concentrations .
Comparative Analysis
To further understand the biological activity of this compound, a comparison with similar compounds can be insightful:
Compound Name | Biological Activity | IC50 (µM) | Notes |
---|---|---|---|
This compound | Antimicrobial | Not specified | Potential for enzyme inhibition |
Compound A | Anticancer | 0.06 | Effective against multiple cancer types |
Compound B | Antimicrobial | 0.1 | Selective for Chlamydia |
Properties
IUPAC Name |
tert-butyl N-[2-amino-1-(2,3-dichlorophenyl)ethyl]carbamate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2O2/c1-13(2,3)19-12(18)17-10(7-16)8-5-4-6-9(14)11(8)15/h4-6,10H,7,16H2,1-3H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKKHANGUKIABG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN)C1=C(C(=CC=C1)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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